molecular formula C15H21F2N3O B10884980 N-(3,4-difluorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide

N-(3,4-difluorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide

Cat. No.: B10884980
M. Wt: 297.34 g/mol
InChI Key: OHKMJOSAGGKEGL-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide is a synthetic organic compound characterized by the presence of a difluorophenyl group and an ethylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,4-difluoroaniline with an appropriate acylating agent to form an intermediate.

    Coupling with Piperazine: The intermediate is then reacted with 4-ethylpiperazine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor in certain biochemical pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-difluorophenyl)-3-(4-methylpiperazin-1-yl)propanamide
  • N-(3,4-difluorophenyl)-3-(4-propylpiperazin-1-yl)propanamide
  • N-(3,4-difluorophenyl)-3-(4-isopropylpiperazin-1-yl)propanamide

Uniqueness

N-(3,4-difluorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide stands out due to its specific combination of the difluorophenyl group and the ethylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H21F2N3O

Molecular Weight

297.34 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-3-(4-ethylpiperazin-1-yl)propanamide

InChI

InChI=1S/C15H21F2N3O/c1-2-19-7-9-20(10-8-19)6-5-15(21)18-12-3-4-13(16)14(17)11-12/h3-4,11H,2,5-10H2,1H3,(H,18,21)

InChI Key

OHKMJOSAGGKEGL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)F)F

solubility

>44.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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